Product packaging for Sodium sozoiodolate(Cat. No.:CAS No. 515-44-6)

Sodium sozoiodolate

Cat. No.: B018141
CAS No.: 515-44-6
M. Wt: 447.95 g/mol
InChI Key: OOYFHBACQBVLGC-UHFFFAOYSA-M
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Description

Sodium sozoiodolate, also known as 4-Hydroxy-3,5-diiodobenzenesulfonic acid sodium salt, is an organoiodine compound with the molecular formula C6H3I2NaO4S and a molecular weight of 448.96 g/mol . This chemical is characterized as the sodium salt of sozoiodolic acid and may be available in a dihydrate form (C6H3I2NaO4S·2H2O) . Historically, this compound has been utilized in biomedical research as a diagnostic aid, specifically as a radiopaque medium in retrograde pyelography . Its utility in laboratory settings also includes its application as a reagent in tests for albumin . The compound is typically described as crystals that are soluble in water, alcohol, and glycerol . This compound is intended for research and investigational purposes only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle all chemicals with appropriate precautions and refer to the relevant material safety data sheet (MSDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3I2NaO4S B018141 Sodium sozoiodolate CAS No. 515-44-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;4-hydroxy-3,5-diiodobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4I2O4S.Na/c7-4-1-3(13(10,11)12)2-5(8)6(4)9;/h1-2,9H,(H,10,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYFHBACQBVLGC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)O)I)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3I2NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

554-71-2 (Parent)
Record name Sodium 4-hydroxy-3,5-diiodobenzenesulphonate
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Molecular Weight

447.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

515-44-6, 49558-23-8
Record name Sodium sozoiodolate
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Record name Sodium 4-hydroxy-3,5-diiodobenzenesulphonate
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Record name Sodium 4-hydroxy-3,5-diiodobenzenesulphonate
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Record name Sodium 4-hydroxy-3,5-diiodobenzenesulphonate
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Record name SODIUM SOZOIODOLATE
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Historical Chemical Context and Early Chemical Perspectives on Sodium Sozoiodolate

Early Mentions and Nomenclature of Sodium Sozoiodolate

This compound is chemically known as the monosodium salt of 2,6-diiodo-4-phenolsulfonic acid, also referred to as sozoiodolic acid. In historical texts and databases, it has been identified by several names, reflecting the evolving chemical nomenclature. Synonyms found in historical and chemical literature include "Sozoiodole sodium" and "Sozoiodolic acid sodium salt". nih.gov These names point to its composition as a sodium salt derived from sozoiodolic acid. The parent compound, sozoiodolic acid, is a diiodinated derivative of paraphenolsulfonic acid.

Comparative Chemical Analysis with Related Sozoiodolates (Potassium, Mercury, Zinc)

Beyond the sodium salt, other sozoiodolates involving different cations such as potassium, mercury, and zinc were also recognized and potentially explored in historical chemical contexts. While detailed historical comparative chemical analyses focusing on the specific properties (e.g., solubility, crystal structure, reactivity) of the sodium, potassium, mercury, and zinc sozoiodolates were not extensively detailed in the search results, the existence of these related salts is noted. Mercury sozoiodolate, for instance, is also known as Sozoiodole-mercury. mit.edu

Historical Chemical Understandings of its Bactericidal Properties

Historical chemical literature indicates that this compound was recognized for its bactericidal properties. britannica.com This understanding was likely based on empirical observations of its effects on microorganisms rather than a detailed mechanistic chemical explanation as understood in modern chemistry. In a historical surgical text, this compound was described as an "excellent application" and noted as being odorless. britannica.com

Evolution of Chemical Perspectives on this compound in Historical Literature

The evolution of chemical perspectives on this compound in historical literature can be traced through its nomenclature and reported applications. Initially identified and named based on its composition as a salt of sozoiodolic acid, its recognition in medical contexts highlights a key area of chemical interest. The appearance of synonyms like "Sozoiodole sodium" and "Sozoiodolic acid sodium salt" in chemical and pharmaceutical indexes over time reflects the standardization and cataloging efforts within the chemical community. nih.gov

Synthetic Methodologies for Sodium Sozoiodolate and Analogous Compounds

Theoretical Considerations in the Synthesis of Iodinated Sodium Compounds

The synthesis of organic compounds containing both carbon-iodine (C-I) bonds and sodium salt functionalities presents several theoretical considerations. The C-I bond is generally weaker and more reactive than other carbon-halogen bonds (C-Cl, C-Br), making it susceptible to various reactions, including nucleophilic substitution, elimination, and radical processes. nih.gov The regioselectivity and stereoselectivity of iodination reactions are crucial for directing iodine atoms to the desired positions on the carbon skeleton, such as the geminal diiodo substitution observed in sodium sozoiodolate. Factors influencing selectivity include the choice of iodinating agent, reaction conditions (solvent, temperature, presence of catalysts or initiators), and the electronic and steric properties of the substrate.

The formation of sodium salts typically involves the reaction of an acidic functional group (like a sulfonic acid or carboxylic acid) with a sodium-containing base. ualberta.cateachy.app The solubility of the organic acid and the resulting sodium salt in the reaction medium is a key consideration for reaction efficiency and product isolation. Sodium salts are generally ionic and often exhibit high solubility in polar solvents like water. ualberta.cateachy.app However, the solubility can vary depending on the organic anion's size and structure. cellulosechemtechnol.ro Understanding the pKa of the acidic precursor is essential for selecting an appropriate base to ensure complete deprotonation and salt formation.

Precursor Chemistry and Reaction Pathways for this compound Synthesis

The synthesis of this compound (1,1-diiodo-2-hydroxyethanesulfonic acid sodium salt) requires the construction of the I₂CH-CH(OH)-SO₃Na framework. Potential synthetic routes would likely involve starting materials containing a two-carbon chain, which are then functionalized with iodine, hydroxyl, and sulfonate groups.

One hypothetical pathway could involve starting from a precursor with a pre-existing sulfonate group or a functional handle that can be converted into a sulfonate. For instance, a 2-hydroxyethanesulfonic acid derivative could serve as a starting point. Introduction of the two iodine atoms at the 1-position would then be required. Alternatively, a highly functionalized two-carbon precursor could be synthesized first, followed by sulfonation and salt formation.

A plausible general reaction pathway could involve:

Functionalization of a two-carbon precursor to introduce or position a hydroxyl group at the 2-position.

Introduction of iodine atoms at the 1-position.

Introduction of the sulfonate group at the 2-position (if not already present).

Formation of the sodium salt from the sulfonic acid.

The order of these steps would be critical and depend on the specific reagents and reaction conditions employed to minimize side reactions and maximize yield and purity.

Approaches to Carbon-Iodine Bond Formation in this compound Precursors

Forming the two carbon-iodine bonds at the same carbon atom (geminal diiodination) in a precursor molecule is a key step in the synthesis of this compound. Various methods exist for introducing iodine into organic molecules. nih.govmdpi.com

Possible approaches for carbon-iodine bond formation in a suitable precursor could include:

Radical Iodination: This method typically involves the reaction of an alkane with iodine (I₂) in the presence of a radical initiator or UV light. While potentially useful for introducing iodine, achieving selective geminal diiodination can be challenging and may lead to mixtures of products.

Electrophilic Iodination: This approach often involves the reaction of a substrate with an electrophilic iodine species, such as I₂, iodine monochloride (ICl), or N-iodosuccinimide (NIS), often in the presence of a catalyst. mdpi.com For a precursor with electron-donating groups or activated C-H bonds at the desired position, electrophilic iodination could be a viable strategy.

Nucleophilic Substitution: If the precursor contains a good leaving group (e.g., halide, sulfonate) at the position where iodine is to be introduced, reaction with a source of iodide ions (e.g., sodium iodide, potassium iodide) can effect nucleophilic substitution (S_N2 reaction) to form a C-I bond. masterorganicchemistry.com However, introducing two iodine atoms via sequential S_N2 reactions on the same carbon could be difficult due to steric hindrance and potential for elimination.

Addition Reactions: If the precursor contains a carbon-carbon double or triple bond, the addition of iodine or hydrogen iodide can lead to the formation of C-I bonds. For example, the addition of I₂ to an alkene results in a vicinal diiodide. mdpi.com While this doesn't directly lead to geminal diiodination, it could be part of a multi-step sequence involving rearrangements or further functionalization.

Iodination of Carbonyl Compounds: Alpha-iodination of carbonyl compounds is a well-established method, typically involving the reaction of an enol or enolate with an electrophilic iodine source. mdpi.comresearchgate.net If a carbonyl group were present in a precursor at the 1-position, this strategy could be explored, potentially followed by reduction or other transformations to yield the desired I₂CH- group with an adjacent hydroxyl.

Achieving selective diiodination at the same carbon atom often requires specific reaction conditions or the use of specialized reagents. Research into the synthesis of geminal diiodides in other systems could provide valuable insights.

Strategies for Sodium Salt Formation in Organic Synthesis

The final step in the synthesis of this compound involves converting the sulfonic acid precursor into its sodium salt. Sulfonic acids are strong organic acids. researchgate.net The formation of their sodium salts is generally straightforward and involves reaction with a suitable sodium-containing base. ualberta.cateachy.app

Common strategies for forming sodium salts of organic acids include:

Neutralization with Sodium Hydroxide (NaOH): This is a common and effective method. The sulfonic acid is reacted with an aqueous or alcoholic solution of NaOH. The reaction is typically exothermic and produces water as a byproduct. ualberta.cateachy.app R-SO₃H + NaOH → R-SO₃Na + H₂O

Neutralization with Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃): These weaker bases can also be used, particularly if the organic acid is sufficiently strong. The reaction produces sodium salt, water, and carbon dioxide. ualberta.ca 2 R-SO₃H + Na₂CO₃ → 2 R-SO₃Na + H₂O + CO₂ R-SO₃H + NaHCO₃ → R-SO₃Na + H₂O + CO₂

Reaction with Sodium Alkoxides (e.g., Sodium Methoxide, Sodium Ethoxide): Sodium alkoxides are strong bases and can be used in organic solvents. The reaction produces the sodium salt and an alcohol. R-SO₃H + NaOR' → R-SO₃Na + R'OH

Ion Exchange: The sulfonic acid can be passed through an ion exchange resin in its sodium form to replace the proton with a sodium ion.

The choice of method depends on factors such as the solubility of the sulfonic acid and the sodium salt, the presence of other functional groups in the molecule, and the desired reaction conditions. Isolation of the solid sodium salt often involves evaporation of the solvent or precipitation from a suitable solvent system. cellulosechemtechnol.ro

Green Chemistry Principles in the Hypothetical Synthesis of this compound

Applying the principles of green chemistry to the hypothetical synthesis of this compound can lead to more sustainable and environmentally friendly processes. imist.maepitomejournals.comsolubilityofthings.compaperpublications.org The 12 principles of green chemistry provide a framework for designing chemical syntheses that minimize the use and generation of hazardous substances. solubilityofthings.com

Potential applications of green chemistry principles in the synthesis of this compound include:

Waste Prevention: Designing synthetic routes that minimize the formation of byproducts. This could involve using highly selective reactions or catalytic methods. imist.mapaperpublications.org

Atom Economy: Maximizing the incorporation of all atoms from the starting materials into the final product. imist.mapaperpublications.org Reactions with high atom economy are preferred.

Less Hazardous Chemical Syntheses: Choosing reagents and solvents that are less toxic and hazardous. epitomejournals.compaperpublications.org This could involve exploring alternative iodinating agents or reaction media.

Designing Safer Chemicals: While this principle primarily applies to the product itself, ensuring that any intermediates are handled safely is important.

Safer Solvents and Auxiliaries: Avoiding or minimizing the use of hazardous organic solvents. epitomejournals.compaperpublications.org Water or less toxic solvents could be explored as reaction media, particularly for the salt formation step. rsc.org

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. solubilityofthings.compaperpublications.org

Use of Renewable Feedstocks: Utilizing starting materials derived from renewable resources if feasible. solubilityofthings.com

Reduce Derivatives: Avoiding unnecessary derivatization steps (e.g., protection/deprotection) that consume reagents and generate waste. solubilityofthings.compaperpublications.org

Catalysis: Using catalytic reagents instead of stoichiometric ones to increase efficiency and reduce waste. solubilityofthings.compaperpublications.org Catalytic iodination methods could be investigated.

Design for Degradation: While less applicable to a stable inorganic salt, considering the fate of the product and any potential byproducts in the environment.

Real-time Analysis for Pollution Prevention: Implementing in-process monitoring to prevent the formation of hazardous substances. solubilityofthings.com

Inherently Safer Chemistry for Accident Prevention: Choosing reagents and conditions that minimize the risk of accidents, such as fires, explosions, or releases of toxic substances. ilo.orgnih.gov

Specific green chemistry approaches for this synthesis might involve using water as a solvent for the salt formation, exploring catalytic iodination methods that avoid stoichiometric amounts of hazardous reagents, or optimizing reaction conditions to improve yield and reduce the need for extensive purification steps.

Advanced Analytical Characterization Techniques for Sodium Sozoiodolate

Spectroscopic Methods for Structural Elucidation of Iodinated Organic Sodium Salts

Spectroscopic techniques provide valuable information about the molecular structure and functional groups present in iodinated organic sodium salts like sodium sozoiodolate.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy to Related Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by examining the magnetic properties of atomic nuclei, commonly hydrogen (¹H) and carbon (¹³C). While specific NMR data for this compound may not be readily available in general literature, studies on related iodinated organic compounds and sodium salts demonstrate the applicability of this technique. For instance, ¹H and ¹³C NMR spectroscopy have been used to elucidate the structure of iodinated atorvastatin, another organic molecule containing iodine fayoum.edu.eg. The chemical shifts and coupling patterns observed in NMR spectra provide detailed information about the molecular environment of hydrogen and carbon atoms, allowing for the confirmation of the proposed structure. NMR has also been used to characterize the sodium binding state in various food products by focusing on the ²³Na nucleus, which can provide insights into the interaction of the sodium ion with the organic matrix nih.gov. Analysis of sodium salts using NMR can reveal information about the crystalline structure and the presence of different sodium environments.

Advanced Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation

Mass Spectrometry (MS) is essential for determining the molecular weight and elemental composition of a compound. Advanced MS techniques, such as high-resolution mass spectrometry (HRMS), can provide accurate mass measurements that allow for the confirmation of the molecular formula of this compound. Electrospray ionization (ESI) is a common ionization method for polar and ionic compounds like organic salts, often producing protonated or cationized molecules. In the case of sodium salts, the formation of sodium adducts ([M+Na]⁺) is frequently observed in ESI-MS, which can be used to determine the molecular weight of the intact molecule researchgate.netresearchgate.netacdlabs.com. Liquid chromatography-mass spectrometry (LC-MS), particularly LC-HRMS, has been successfully applied to identify and characterize organic iodine compounds in complex matrices like edible iodized salt researchgate.netnih.gov. This hyphenated technique combines the separation power of liquid chromatography with the identification capabilities of mass spectrometry, allowing for the analysis of mixtures and the detection of the target compound even at low concentrations.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides complementary information about the functional groups and chemical bonds present in a molecule. IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, while Raman spectroscopy measures the inelastic scattering of light due to these vibrations ksu.edu.sa. Both techniques are sensitive to the vibrational modes of specific functional groups, such as C-H, C=C, C-O, S=O, and the presence of the sulfonate group and aromatic ring in this compound. Studies on related sodium salts, such as sodium iodide and sodium salicylate, demonstrate the utility of FTIR and Raman spectroscopy in characterizing the interactions within the salt and identifying key vibrational modes researchgate.netnih.govnih.gov. For example, FTIR analysis has been used to study the interaction between sodium iodide salt and polymers by observing changes in vibrational modes researchgate.net. The combination of IR and Raman spectroscopy can provide a more complete vibrational characterization of materials spectroscopyonline.com.

Chromatographic Separations of Complex Iodinated Sodium Mixtures

Chromatographic techniques are indispensable for assessing the purity of this compound and separating it from impurities or other components in a mixture.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. HPLC is particularly well-suited for the analysis of non-volatile or thermally labile compounds like organic salts. For purity assessment of this compound, reversed-phase HPLC with UV detection is a common approach, given the presence of a chromophore (the aromatic ring) in the molecule. Studies on the analysis of other organic iodine compounds and sodium salts, such as iothalamate sodium and cefazolin (B47455) sodium, highlight the effectiveness of HPLC for purity determination and identification selleckchem.comsapub.org. Various mobile phases and stationary phases can be employed to achieve optimal separation depending on the specific properties of this compound and potential impurities. HPLC coupled with UV detection has also been used for the determination of iodate (B108269) in iodized salt, demonstrating its capability in analyzing iodine species in salt matrices oup.comcromlab-instruments.es.

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography (GC) is a separation technique used for volatile or semi-volatile compounds. While this compound itself is unlikely to be directly amenable to GC analysis due to its low volatility as a salt, GC can be used to analyze volatile impurities or degradation products that may be present. For GC analysis, analytes typically need to be volatile and thermally stable. In some cases, derivatization techniques can be employed to convert non-volatile compounds into volatile derivatives suitable for GC analysis sigmaaldrich.com. However, the primary application of GC in the context of this compound characterization would likely be for the analysis of volatile organic impurities or residual solvents. It is important to note that highly polar or ionic compounds like sodium salts can be challenging for GC analysis and may require specific considerations for sample preparation and column selection youtube.comprotocols.io. GC-MS can provide identification of separated volatile components by coupling the separation power of GC with the identification capabilities of MS acs.orgnih.gov.

Elemental Analysis for Sodium and Iodine Quantification

Elemental analysis is a fundamental step in characterizing any chemical compound, providing quantitative information about the constituent elements. For this compound, determining the precise percentages of sodium and iodine is essential to confirm its identity and purity. Various techniques can be employed for this purpose, often requiring the conversion of the organic compound into an inorganic form through methods like sodium fusion, where halogens, nitrogen, and sulfur are converted to soluble sodium salts wikipedia.orguoanbar.edu.iqmu.edu.iqtandfonline.comunacademy.com.

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a powerful quantitative analytical technique used for the determination of the elemental composition of various samples. In ICP-OES, a plasma, typically generated from argon gas, is used to excite atoms in a sample. When these excited atoms return to their ground state, they emit light at characteristic wavelengths, which are then detected and measured to determine the concentration of each element present. ICP-OES is suitable for the analysis of metals and non-metals, including sodium and iodine, and can be applied to solutions obtained after appropriate sample preparation, such as acid digestion or the sodium fusion method for organic compounds researchgate.netmachinerylubrication.com. While specific data for this compound is not available in the provided sources, ICP-OES is a recognized method for quantifying elemental composition in complex matrices.

Flame Atomic Absorption Spectroscopy (FAAS) and Flame Photometry

Flame Atomic Absorption Spectroscopy (FAAS) and Flame Photometry are spectroscopic techniques commonly used for the determination of alkali metals like sodium. Flame Photometry, also known as Flame Atomic Emission Spectrometry (FAES), measures the light emitted by excited atoms of an element introduced into a flame sips.org.inchimicatechnoacta.ru. Sodium emits strongly in a flame at a characteristic wavelength (589.0 nm) researcherslinks.comoiv.int. FAAS, on the other hand, measures the absorption of light by ground-state atoms in a flame researcherslinks.commt.com. Both techniques are relatively simple, cost-effective, and widely used for quantifying sodium in various sample types, including solutions derived from the analysis of organic salts after sample preparation researcherslinks.comtaylorandfrancis.comresearchgate.net. These methods are applicable for determining the sodium content in this compound samples prepared in a suitable solution form.

Ion-Selective Electrode (ISE) Methods for Sodium Determination

Ion-Selective Electrodes (ISEs) offer a direct and rapid method for determining the concentration of specific ions in a solution. Sodium ISEs are electrochemical sensors that produce a potential difference proportional to the activity of sodium ions in the sample solution metrohm.commetrohm.com. These electrodes typically utilize a glass membrane or a polymer membrane containing an ionophore selective for sodium ions metrohm.comlcms.cz. The potential measured against a reference electrode can be related to the sodium concentration using the Nernst equation metrohm.comtecnoedu.com. Sodium ISEs are applicable for various sample matrices and are considered a selective, accurate, and cost-effective method for sodium determination, including in pharmaceutical products researcherslinks.commetrohm.comlcms.czntsensors.com. This technique can be employed for the quantitative analysis of sodium in aqueous solutions of this compound.

Theoretical Mechanistic Studies of Reactions Involving Sozoiodolate Anion and Sodium Cation

Quantum Chemical Calculations for Molecular Orbital Analysis of Sodium Sozoiodolate

Quantum chemical calculations are instrumental in elucidating the electronic properties that govern the reactivity of the sozoiodolate anion and its interaction with the sodium cation.

Frontier Molecular Orbital (FMO) theory is a model used to explain and predict chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO, being the orbital with the highest energy electrons, acts as the nucleophile or electron donor, while the LUMO, the lowest energy empty orbital, acts as the electrophile or electron acceptor. taylorandfrancis.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity.

In the context of the sozoiodolate anion (the conjugate base of 2,6-diiodo-4-hydroxybenzenesulfonic acid), the HOMO is expected to have significant electron density localized on the phenoxide oxygen and the aromatic ring. This high-energy orbital makes the anion a potent nucleophile. The reactivity of the molecule is largely determined by the characteristics of this orbital. youtube.com For instance, in a reaction with an electrophile, it is the HOMO of the sozoiodolate anion that will interact with the LUMO of the electrophile. wikipedia.org The large coefficients of the atomic orbitals contributing to the HOMO indicate the most probable sites for electrophilic attack.

The table below illustrates typical HOMO and LUMO energy values for related aromatic compounds, calculated using computational methods. A smaller HOMO-LUMO gap generally implies higher reactivity.

CompoundEHOMO (eV)ELUMO (eV)HOMO-LUMO Gap (eV)
Phenol (B47542)-8.52-0.987.54
Phenoxide Anion-2.502.154.65
4-Hydroxybenzenesulfonic acid-9.15-1.557.60
2,6-Diiodophenol (Illustrative)-8.70-1.207.50

Note: The data in this table are illustrative values for related compounds and are intended to demonstrate the principles of FMO theory.

Computational models are employed to study the non-covalent interactions between the sodium cation (Na⁺) and the sozoiodolate anion. These models help in understanding the geometry of the ion pair, the strength of the ionic bond, and the influence of the cation on the electronic structure and reactivity of the anion.

Molecular dynamics (MD) simulations and Density Functional Theory (DFT) calculations can be used to explore the potential energy surface of the this compound system. researchgate.net These studies can reveal the preferred coordination sites for the sodium ion. The sozoiodolate anion possesses multiple electronegative centers capable of coordinating with the Na⁺ ion, primarily the oxygen atoms of the sulfonate group (-SO₃⁻) and the phenoxide oxygen (-O⁻).

Modeling indicates that the sodium ion does not exist as a simple, isolated counterion but forms a distinct coordination sphere. researchgate.net The interaction can significantly alter the charge distribution on the sozoiodolate anion, which in turn can modify its reactivity in chemical transformations. For example, the coordination of Na⁺ to the phenoxide oxygen could decrease its nucleophilicity compared to the "free" anion.

Reaction Mechanisms of Iodination in Organic Substrates Relevant to Sozoiodolate

The synthesis of this compound involves the iodination of a phenol derivative. Understanding the mechanisms of these reactions is crucial.

Aryl halides, including iodinated phenols, are generally unreactive towards nucleophilic aromatic substitution (SₙAr) unless the aromatic ring is activated by potent electron-withdrawing groups positioned ortho or para to the leaving group (the iodide). libretexts.org The mechanism typically involves a two-step addition-elimination process, proceeding through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

Addition Step: A nucleophile attacks the carbon atom bearing the iodine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion (Meisenheimer complex).

Elimination Step: The leaving group (iodide anion) is expelled, and the aromaticity of the ring is restored.

For a compound like the sozoiodolate anion, the sulfonate group provides some electron-withdrawing character, but displacement of the iodine atoms would still require a very strong nucleophile and potentially harsh reaction conditions. acs.org The phenoxide group, being strongly electron-donating, would further deactivate the ring toward nucleophilic attack.

The formation of sozoiodolate from its precursor, 4-hydroxybenzenesulfonic acid, is a classic example of electrophilic aromatic substitution. The hydroxyl group (-OH) is a powerful activating group and directs incoming electrophiles to the ortho and para positions. chemistrysteps.com Since the para position is already occupied by the sulfonic acid group, substitution occurs at the two available ortho positions.

The mechanism for iodination of phenols can proceed through several pathways depending on the iodinating agent and reaction conditions. google.comorganic-chemistry.org When using molecular iodine (I₂), an oxidizing agent is often required to generate a more potent electrophilic iodine species, such as the iodonium (B1229267) ion (I⁺). nih.govmdpi.com

The key steps are:

Generation of the Electrophile: An oxidizing agent converts I₂ into a more electrophilic species.

π-Complex Formation: The electron-rich phenol ring attacks the electrophilic iodine species to form a π-complex.

Sigma Complex (Arenium Ion) Formation: The π-complex rearranges to a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge is delocalized across the ring, particularly onto the carbon atoms ortho and para to the hydroxyl group.

Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the iodinated product. libretexts.org

The high reactivity of the phenol ring means that reactions with halogens are often difficult to control, and polysubstitution is common. libretexts.org In the synthesis of sozoiodolate, conditions are controlled to achieve di-iodination at the C2 and C6 positions.

Mechanistic Insights into Sodium Ion Coordination Chemistry

The coordination chemistry of sodium ions is a significant area of study, particularly in biological and materials science. researchgate.net In this compound, the Na⁺ ion interacts with the anion to form an ion pair. The nature of this coordination can be investigated using spectroscopic methods in conjunction with computational modeling. researchgate.net

The sodium ion will preferentially coordinate with the "hardest" or most electronegative and charge-dense sites on the anion. researchgate.net In the sozoiodolate anion, these are the oxygen atoms of the sulfonate and phenoxide groups. DFT calculations can model the coordination environment, predicting coordination numbers (typically 4 to 6 for Na⁺) and bond distances. It is likely that in an aqueous solution, water molecules would also participate in the primary coordination sphere of the sodium ion.

An article on the theoretical mechanistic studies and solvent effects of this compound cannot be generated.

A thorough search of scientific databases and literature reveals a lack of available research on the specific topics of "" and "Solvent Effects on this compound Reactivity and Stability from a Theoretical Stance."

The compound, also known as sodium 4-hydroxy-3,5-diiodobenzenesulfonate, appears to be a substance of historical interest with no recent computational or theoretical chemistry studies published. Without any existing research data, it is not possible to provide a scientifically accurate and informative article that adheres to the requested outline.

Chemical Degradation Pathways and Stability Studies of Sodium Sozoiodolate

Hydrolytic Degradation Mechanisms of Iodinated Organic Sodium Salts

Extensive research into the hydrolytic degradation of sodium sozoiodolate (4-hydroxy-3,5-diiodobenzenesulfonic acid sodium salt) is limited in publicly available scientific literature. However, the general principles of hydrolysis for analogous iodinated organic sodium salts can provide a theoretical framework for its potential degradation pathways. The stability of such compounds is often influenced by the strength of the carbon-iodine bond and the reactivity of other functional groups within the molecule under varying aqueous conditions.

pH-Dependent Hydrolysis Kinetics and Products

Oxidative Degradation of Sozoiodolate Compounds

Detailed studies on the oxidative degradation of this compound are scarce. However, the presence of a phenolic hydroxyl group and iodine substituents on the aromatic ring suggests that the molecule would be susceptible to oxidation. Oxidative degradation of phenolic compounds can proceed via the formation of phenoxy radicals, leading to a variety of transformation products. nih.gov

Identification of Oxidation Products and Reaction Intermediates

There is no specific information identifying the oxidation products and reaction intermediates of this compound. For similar phenolic compounds, oxidation can lead to the formation of quinones and hydroxylated derivatives. nih.gov The carbon-iodine bond may also be susceptible to cleavage under strong oxidative conditions, potentially releasing iodide ions into the solution.

Role of Redox Potentials in Sozoiodolate Chemical Stability

While specific redox potentials for this compound are not documented in the available literature, the stability of the compound against oxidation will be dependent on its oxidation potential. The presence of electron-donating hydroxyl and electron-withdrawing iodo and sulfonate groups on the benzene (B151609) ring will influence this potential.

Photolytic Degradation of this compound

Specific studies on the photolytic degradation of this compound are not available. However, iodinated organic compounds, in general, are known to be susceptible to photolysis. The carbon-iodine bond is relatively weak and can be cleaved by ultraviolet (UV) radiation, leading to the formation of radicals and subsequent degradation products. For example, the photolysis of other iodinated aromatic compounds has been shown to result in deiodination, where the iodine atoms are removed from the aromatic ring. nih.gov The wavelength and intensity of the light source, as well as the presence of other substances in the solution, would be expected to influence the rate and pathway of photolytic degradation.

Data Tables

Due to the lack of specific experimental data on the chemical degradation of this compound in the scientific literature, it is not possible to generate data tables with detailed research findings.

Photochemical Reaction Pathways and Degradation Products

The photochemical stability of this compound is a significant concern, as aromatic iodo compounds are known to be susceptible to photolysis. google.com The presence of iodine atoms on the aromatic ring, combined with the activating hydroxyl and sulfonic acid groups, makes the molecule prone to degradation upon exposure to ultraviolet (UV) radiation. The primary photochemical reaction pathway is believed to be the homolytic cleavage of the carbon-iodine (C-I) bond, which is generally the weakest bond in such molecules.

Upon absorption of UV light, the this compound molecule can be excited to a higher energy state, leading to the dissociation of the C-I bond and the formation of an aryl radical and an iodine radical. nih.gov This initial step can trigger a cascade of secondary reactions. The highly reactive aryl radical can abstract a hydrogen atom from the solvent or another organic molecule to form p-phenolsulfonic acid sodium salt. Alternatively, it can undergo rearrangements or react with oxygen to form various phenolic and polyphenolic derivatives.

The iodine radicals generated can combine to form molecular iodine (I₂), which can be further involved in the degradation process. researchgate.net The photodegradation of related compounds, such as sodium diatrizoate, has shown that deiodination is a key degradation pathway under UV irradiation. chromatographyonline.com

Potential photochemical degradation products of this compound are hypothesized in the following table, based on the degradation pathways of similar compounds.

Proposed Degradation Product Potential Formation Pathway
p-phenolsulfonic acid sodium saltHomolytic cleavage of C-I bonds and subsequent hydrogen abstraction.
Mono-iodinated phenolsulfonic acid sodium saltPartial deiodination of the starting material.
Hydroxylated derivativesReaction of the aryl radical with hydroxyl radicals generated from water photolysis. nih.gov
Polymeric materialsRadical-induced polymerization of the parent molecule or its degradation products.
Inorganic iodide and iodate (B108269)Oxidation of iodine radicals in the presence of water and oxygen.

Thermal Stability and Decomposition Processes

The thermal degradation of this compound is expected to occur in multiple stages. The initial weight loss, likely occurring at temperatures below 150°C, would be attributed to the loss of any residual water of hydration. The major decomposition of the organic structure would commence at higher temperatures.

The C-S bond in aromatic sulfonic acids is known to be susceptible to thermal cleavage. researchgate.net Therefore, a key decomposition pathway is likely the desulfonation of the molecule, leading to the evolution of sulfur dioxide (SO₂) gas and the formation of diiodophenol. The C-I bonds may also cleave at elevated temperatures, releasing iodine vapor. The remaining organic framework would likely undergo further fragmentation and charring at very high temperatures.

A proposed thermal decomposition pathway for this compound is as follows:

Dehydration: Loss of water molecules at relatively low temperatures.

Desulfonation: Cleavage of the C-SO₃ bond, releasing SO₂ and forming sodium diiodophenate.

Deiodination: Cleavage of the C-I bonds, releasing iodine vapor.

Decomposition of the aromatic ring: Fragmentation of the phenolic structure at higher temperatures, leading to the formation of various volatile organic compounds and a carbonaceous residue.

Formation of inorganic residue: At very high temperatures, the final residue would likely consist of sodium sulfide (B99878) or sodium sulfate (B86663), depending on the atmosphere (inert or oxidative).

The following table summarizes the expected thermal decomposition stages and products.

Temperature Range (°C) Process Major Gaseous Products Solid Residue
< 150DehydrationH₂OAnhydrous this compound
200 - 400Desulfonation & Initial DecompositionSO₂, H₂OSodium diiodophenate, char
400 - 600Deiodination & Ring FragmentationI₂, CO, CO₂, various hydrocarbonsChar, inorganic sodium salts
> 600Final Decomposition-Sodium sulfide/sulfate

It is important to note that the exact decomposition temperatures and the relative abundance of the products can be influenced by factors such as the heating rate and the atmosphere (e.g., inert or oxidative) in which the thermal analysis is conducted.

Moisture-Driven Degradation Mechanisms of Sodium Salts

This compound, being a sodium salt of an organic sulfonic acid, is expected to be hygroscopic, meaning it has a tendency to absorb moisture from the atmosphere. The extent of moisture sorption is dependent on the relative humidity (RH) of the surrounding environment and can be characterized by its moisture sorption isotherm. nih.gov The absorption of water can significantly impact the stability of the compound through several mechanisms.

Firstly, the presence of water can facilitate the hydrolysis of the molecule, although the sulfonate group, being the salt of a strong acid, is generally stable against hydrolysis. However, the absorbed water can act as a plasticizer, increasing the mobility of the molecules within the solid state and potentially accelerating solid-state degradation reactions.

Secondly, for a crystalline substance, moisture sorption can lead to deliquescence, where the solid dissolves in the absorbed water to form a saturated solution. This transition from a solid to a solution can dramatically increase reaction rates and may lead to the degradation of the compound.

A significant moisture-driven degradation pathway for this compound is likely related to the stability of the iodine atoms on the aromatic ring. Studies on iodized salt have shown that high humidity can lead to the loss of iodine. researchgate.net In the case of this compound, absorbed water could facilitate the nucleophilic displacement of the iodide ions or promote redox reactions that lead to the formation of molecular iodine and other iodine species.

The potential moisture-driven degradation mechanisms are summarized below:

Mechanism Description Potential Consequences
Hygroscopicity The physical absorption of water molecules onto the surface and into the bulk of the solid.Increased molecular mobility, potential for caking and changes in physical properties.
Hydrolysis Chemical reaction with water. While the sulfonate group is stable, other parts of the molecule could be susceptible under certain conditions.Unlikely to be a major pathway for the sulfonate group, but cannot be entirely ruled out for other functionalities under extreme pH conditions that might be created locally by other degradation processes.
Facilitation of Redox Reactions The presence of water can create an environment conducive to oxidation-reduction reactions, potentially involving the iodido substituents.Loss of iodine, formation of colored byproducts.
Deliquescence At high relative humidity, the solid may absorb enough water to dissolve, forming a concentrated aqueous solution.Drastic increase in degradation rates due to increased molecular mobility and interaction.

To mitigate moisture-driven degradation, it is essential to store this compound in a dry environment and in well-sealed containers.

Investigation of Degradation Product Characterization Methodologies

The identification and quantification of degradation products of this compound require a combination of analytical techniques to separate the complex mixture of degradants and to elucidate their chemical structures. A systematic approach, often referred to as forced degradation studies, is employed to generate the degradation products under controlled stress conditions (e.g., light, heat, humidity, acid/base hydrolysis, and oxidation). nih.gov

Separation Techniques:

High-performance liquid chromatography (HPLC) is the primary technique for separating the degradation products from the parent compound and from each other. pan.olsztyn.pl Reversed-phase HPLC with a C18 column is commonly used for the separation of aromatic compounds. The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with a pH modifier, is optimized to achieve good resolution of all components.

Ion chromatography (IC) is another valuable technique, particularly for the analysis of inorganic degradation products such as iodide, iodate, and sulfate ions, which may be formed during the degradation of the sulfonate group or the iodinated substituents. chromatographyonline.com

Identification and Structural Elucidation:

Mass spectrometry (MS), particularly when coupled with HPLC (HPLC-MS), is a powerful tool for the identification of degradation products. nih.gov It provides molecular weight information for each separated component, and tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns that help in the structural elucidation of the unknown compounds. nih.gov

Nuclear magnetic resonance (NMR) spectroscopy is an indispensable technique for the definitive structural characterization of isolated degradation products. nih.gov ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecules. For iodinated compounds, ¹²⁷I NMR can also be employed to probe the chemical environment of the iodine atoms. researchgate.net

Fourier-transform infrared (FTIR) spectroscopy can be used to identify the functional groups present in the degradation products and to monitor the disappearance of functional groups from the parent compound.

The following table summarizes the key analytical methodologies and their roles in the characterization of this compound degradation products.

Analytical Technique Primary Application Information Obtained
High-Performance Liquid Chromatography (HPLC) Separation of the parent drug from its degradation products.Retention time, purity assessment, quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of degradation products.Molecular weight of each component, fragmentation patterns (with MS/MS).
Ion Chromatography (IC) Analysis of inorganic anions.Identification and quantification of ions like I⁻, IO₃⁻, SO₄²⁻.
Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive structural elucidation of isolated degradation products.Detailed structural information, including connectivity of atoms.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group analysis.Presence or absence of key functional groups (e.g., -OH, -SO₃H, C-I).

By employing a combination of these methodologies, a comprehensive profile of the degradation products of this compound can be established, which is essential for understanding its stability and for ensuring the quality of products containing this compound.

Non Biological Chemical Applications and Technological Relevance of Iodinated Sodium Compounds

Role of Sodium Sozoiodolate in Chemical Synthesis

Information specifically detailing the role of this compound in chemical synthesis is limited in the provided search results. However, iodinated organic compounds, as a broader class, can participate in various chemical reactions. For instance, sodium iodide is utilized in organic synthesis for the conversion of alkyl chlorides into alkyl iodides through the Finkelstein reaction. macsenlab.com While this pertains to a different sodium iodide compound, it illustrates the potential for iodinated sodium salts to act as sources of iodine in synthetic routes. Further research would be required to elucidate specific reactions or processes where this compound acts as a reactant, catalyst, or intermediate.

Potential Applications in Material Science Based on Chemical Structure

The chemical structure of this compound (sodium;4-hydroxy-3,5-diiodobenzenesulfonate;dihydrate) nih.gov suggests potential considerations for material science applications, primarily due to the presence of iodine, the aromatic ring, the sulfonate group, and the sodium counterion.

Iodine Content: The heavy iodine atoms could contribute to properties like increased density or X-ray opacity, potentially relevant in specialized materials.

Aromatic Ring and Sulfonate Group: The rigid aromatic core and the polar sulfonate group can influence intermolecular interactions and solubility. The sulfonate group, being ionic, contributes to the salt nature of the compound, which is typically associated with crystalline structures and potential for forming ordered materials.

Sodium Counterion: The presence of the sodium ion contributes to the ionic nature of the compound. Ionic compounds can be explored in areas like conductive materials or as components in solid electrolytes, although this would heavily depend on the specific crystal structure and ion mobility within a material matrix. Sodium salts, like sodium chloride, are known to form crystal lattices. scienceinfo.com

While direct applications of this compound in material science are not explicitly detailed in the search results, the combination of a rigid, iodinated aromatic core with an ionic sulfonate group and a sodium counterion provides a basis for hypothesizing potential uses in areas requiring specific electronic, optical, or structural properties. Further investigation into the solid-state properties and potential for incorporation into polymers or composite materials would be necessary to determine concrete applications. The field of material science often explores how the molecular structure and arrangement of compounds influence bulk properties. openaccessjournals.comrsc.org

Environmental Chemical Fate and Transport of Iodinated Sodium Salts

The environmental fate and transport of iodinated sodium salts, including compounds structurally related to this compound, are influenced by their solubility, speciation, and interactions with different environmental compartments. Iodine in the environment exists in various forms, including iodide (I⁻), iodate (B108269) (IO₃⁻), and organoiodine compounds. mdpi.comnerc.ac.uk

Aquatic Transport and Dissociation

Sodium salts, in general, are often highly soluble in water and tend to dissociate into their constituent ions. quora.comwikipedia.org this compound, being a sodium salt, is expected to exhibit good water solubility and dissociate into sodium cations (Na⁺) and sozoiodolate anions. This dissociation facilitates its transport in aquatic systems. The mobility of inorganic iodine species like iodide and iodate in water is influenced by factors such as pH and the presence of charged surfaces. mdpi.com Dissociation of ionic compounds in water is a fundamental process influencing their behavior and transport in aqueous environments. mpg.denih.gov

Soil Sorption and Mobility

The behavior of iodinated compounds in soil is complex and depends on the iodine species, soil characteristics (such as pH, organic matter content, and clay minerals), and redox conditions. mdpi.commdpi.comresearchgate.net

Iodide (I⁻) and iodate (IO₃⁻) are the predominant inorganic forms of iodine in soils. researchgate.net These anions can interact with soil particles through sorption processes. Soil organic matter plays a significant role in retaining and storing iodine, with a high affinity for iodide. mdpi.commdpi.comresearchgate.netresearchgate.net Metal oxides can also contribute to iodine sorption, particularly under acidic conditions where their surfaces are positively charged, attracting the negatively charged iodide and iodate ions. mdpi.commdpi.com

Sorption of iodide can be relatively fast, with a significant percentage sorbed within the first 24 hours, while iodate sorption may increase over longer periods. researchgate.net The mobility of iodide is influenced by its binding to soil organic matter, although it can be mobilized if oxidized to iodate. researchgate.net Higher soil pH generally has a negative effect on iodide adsorption. mdpi.comresearchgate.net

Data on Iodine Sorption in Soil:

Iodine SpeciesSoil ComponentInfluence on SorptionNotes
Iodide (I⁻)Soil Organic MatterHigh affinityFast sorption observed. researchgate.net
Iodide (I⁻)Metal OxidesSorption under acidic conditions mdpi.commdpi.compH dependent. mdpi.comresearchgate.net
Iodate (IO₃⁻)Soil Organic MatterSignificant influence mdpi.comresearchgate.netSorption may increase over time. researchgate.net
Iodate (IO₃⁻)Metal OxidesSorption under acidic conditions mdpi.commdpi.compH dependent. mdpi.comresearchgate.net
OrganoiodineSoil Organic MatterCan be associated with mdpi.comresearchgate.netSpeciation can change in soil. researchgate.net

Atmospheric Presence

Iodine is present in the atmosphere in both inorganic and organic forms. nih.gov The oceans are a major source of atmospheric iodine through the volatilization of iodine carriers, including monohalogenated organic compounds like methyl iodide, and the heterogeneous reaction of iodide with ozone at the sea surface, releasing I₂ and HOI. researchgate.netroyalsocietypublishing.org

Organic iodine compounds have been identified in atmospheric particulate matter and wet precipitation. nih.govacs.org For example, 2-iodomalondialdehyde has been found as a significant component of soluble organic iodine in atmospheric wet precipitation. nih.gov These organic iodine compounds can be formed through various atmospheric chemical processes, including reactions involving iodine and ozone. acs.org

While the presence of this compound specifically in the atmosphere is not mentioned, the broader context of atmospheric iodine chemistry indicates that iodinated organic compounds can exist in the gaseous and particulate phases, influencing atmospheric composition and processes. researchgate.netroyalsocietypublishing.orgacs.orgenvchemgroup.com

Biodegradation Considerations

The biodegradation of iodinated organic compounds in the environment can occur, although the extent and rate are highly variable and depend on the specific compound structure and environmental conditions. Some studies indicate that while some organic pollutants are readily biodegradable under aerobic conditions, iodinated organic compounds, such as those found in some contrast media, may show limited biotransformation. nih.govmdpi.comresearchgate.net

Under anoxic conditions, partial removal of organic iodine has been observed in some groundwater recharge systems. nih.gov Bioavailable organic carbon and appropriate redox conditions appear to be key factors for the biodegradation of organic iodine in the environment. nih.gov Microorganisms can influence iodine mobility in soil by promoting the iodination of soil organic matter. researchgate.net However, biological processes can also lead to the formation of new iodinated organic compounds. researchgate.net

The biodegradability of this compound would depend on its specific molecular structure and how readily it can be metabolized by microorganisms under various environmental conditions. Detailed research would be needed to determine its persistence and degradation pathways in different environmental matrices.

Comparative Analysis with Other Iodinated Organic Chemicals in Industrial or Research Settings

The application of iodinated organic chemicals in various industrial and research capacities is well-established, leveraging the unique properties conferred by the iodine atom, such as increased electron density and altered reactivity. This compound, as a diiodinated benzenesulfonate, possesses structural features that suggest potential utility in areas where other iodinated organic compounds are employed. However, a comprehensive comparative analysis of this compound specifically against other iodinated organic chemicals within strictly non-biological industrial or research contexts is not extensively documented in the readily available literature.

Much of the historical and reported use of this compound (also known as Sozoiodole sodium) has been associated with medical applications, such as a contrast agent or antiseptic uni.lufishersci.de. These applications inherently involve biological systems, which falls outside the defined scope of this analysis. Consequently, detailed research findings and data tables directly comparing the performance characteristics of this compound with other iodinated organic compounds in non-biological industrial processes or fundamental chemical research are limited.

Despite the scarcity of direct comparative studies in the specified domain, insights can be drawn by considering the properties and reported uses of structurally related iodinated and non-iodinated sulfonate compounds. For instance, Sodium 3-sulfobenzoate, a non-iodinated analog, finds use in the dyeing and textile industries, as a component in cosmetics, and as a chemical intermediate in various industrial syntheses epa.govsigmaaldrich.com. Its application as a laboratory reagent is also noted due to its water solubility and stability epa.gov. The presence of the sulfonate group in this compound suggests potential for similar applications where water solubility and anionic character are advantageous.

Another related compound, Sodium 2-Iodobenzenesulfonate, a mono-iodinated benzenesulfonate, is known ctdbase.org. While specific comparative industrial or research applications were not detailed in the search results, the existence of such a compound highlights the broader class of iodinated sulfonated aromatics. Research has also explored compounds like 2-Iodo-4-sulfobenzoate in the development of materials for electrochemical sensing, indicating the relevance of iodinated sulfobenzoate structures in advanced research applications.

The introduction of iodine atoms into the sulfobenzoate structure, as seen in this compound, significantly increases the molecular weight and alters the electronic distribution compared to non-iodinated or mono-iodinated analogs. These changes can influence properties such as solubility in various solvents, adsorption behavior on different surfaces, and reactivity in chemical transformations. In research settings, these altered properties could be relevant for applications such as heavy-atom labeling for structural studies (though this often has biological ties), or in the development of new materials with specific electronic or optical properties.

Future Directions in Fundamental Chemical Research on Sodium Sozoiodolate

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

Current synthetic routes for sodium sozoiodolate and sozoiodolic acid may involve multiple steps or utilize reagents that are not environmentally benign or cost-effective. Research into novel synthetic methodologies could focus on developing more efficient, selective, and sustainable processes. This might involve exploring alternative reaction conditions, catalysts, or starting materials. For instance, research in chemical synthesis often focuses on reaction design and methodology development, including the use of catalysts and the development of new reagents sigmaaldrich.combritannica.com. Developing a low-cost and environmentally friendly synthesis route with high yield is a key aspect of chemical synthesis research nih.gov. Future work could investigate one-pot synthesis strategies or continuous flow processes to improve reaction control and minimize waste. The synthesis of complex molecules often involves a sequence of individual reactions, and chemists frequently work backward from the desired product to identify simpler starting materials and alternative routes britannica.com.

Advanced Spectroscopic and Computational Approaches for Deeper Structural and Mechanistic Understanding

Advanced spectroscopic techniques can provide detailed information about the structure, bonding, and interactions of this compound in various environments. Techniques such as high-resolution NMR spectroscopy, single-crystal X-ray diffraction (if suitable crystals can be obtained), and advanced mass spectrometry can offer deeper insights into its solid-state structure and behavior in solution. Vibrational spectroscopy methods like FTIR and Raman spectroscopy are valuable for characterizing chemical bonds and functional groups within molecules and can be used to identify different forms of a compound, such as pseudopolymorphs mdpi.comsci-hub.senih.govresearchgate.net.

Computational chemistry, including density functional theory (DFT) and molecular dynamics simulations, can complement experimental spectroscopic studies by providing theoretical insights into the electronic structure, reaction mechanisms, and physical properties of this compound and its interactions. Computational modeling is widely used to understand and predict the properties of various compounds and materials umd.edursc.orgmdpi.comnih.gov. For example, DFT calculations can be used to investigate geometry optimization, vibrational frequencies, and electronic properties like HOMO-LUMO gaps, which are relevant to understanding reactivity mdpi.comresearchgate.net. Computational studies can also help in understanding complex mechanisms and predicting the behavior of molecules umd.edursc.orgfrontiersin.org.

Exploration of Sozoiodolate Derivatives for Purely Chemical Investigations

Exploring the synthesis and properties of sozoiodolate derivatives can open up new avenues for purely chemical investigations. This could involve modifying the sulfonic acid group, the hydroxyl group, or the iodine atoms on the benzene (B151609) ring to create novel compounds with tailored chemical properties. Research on carboxylic acid derivatives, for instance, highlights how modifications to functional groups can significantly change their properties and reactivity rroij.comlibretexts.orgresearchgate.net. Synthesizing derivatives can lead to compounds with altered acidity, solubility, reactivity, or complexation behavior. These new derivatives could be investigated for their unique chemical reactions, their ability to act as ligands for metal ions, or their potential in supramolecular chemistry.

Interdisciplinary Research at the Interface of Organic, Inorganic, and Analytical Chemistry for this compound

Interdisciplinary research involving organic, inorganic, and analytical chemistry can provide a holistic understanding of this compound. Organic chemistry principles are crucial for designing and synthesizing new sozoiodolate derivatives and understanding their reaction mechanisms ntnu.edusouthampton.ac.uknorthwestern.edu. Inorganic chemistry can contribute to studying the interactions of the sodium ion and the potential for forming coordination complexes with metal centers uu.seinorgchemres.orgwikipedia.orgrsc.orgzkdx.ch. Analytical chemistry provides the essential tools for the identification, separation, and quantification of this compound and its derivatives, as well as for monitoring reaction progress and purity spectroscopyonline.comresearchgate.net. Combining these disciplines can lead to the development of new analytical methods for detecting and quantifying sozoiodolate compounds, the design of novel inorganic materials incorporating the sozoiodolate moiety, or the synthesis of organic molecules that utilize sozoiodolate in a key step.

Q & A

Q. How can researchers mitigate bias when interpreting conflicting results in this compound studies?

  • Methodological Answer :
  • Blinded Analysis : Use third-party statisticians to process data.
  • Conflict-of-Interest Declarations : Disclose funding sources and affiliations in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.